o-Cresol sulfate

Description

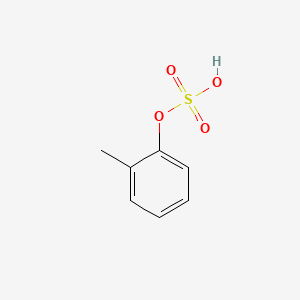

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGSXDXRHXMAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-56-5, 26590-31-8 | |

| Record name | 2-Methylphenyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresolsulfonic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresolsulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Cresol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

o-Cresol Sulfate: A Key Uremic Toxin in Chronic Kidney Disease Progression and Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the accumulation of a wide range of compounds that are normally cleared by healthy kidneys. Among these are the so-called uremic toxins, which contribute significantly to the morbidity and mortality associated with CKD. This technical guide focuses on o-cresol sulfate, a prominent protein-bound uremic toxin. While the term "cresol" encompasses ortho-, meta-, and para-isomers, the vast majority of research in the context of uremic toxicity has centered on p-cresol sulfate (PCS) due to its higher concentrations and established pathological effects. Therefore, this guide will primarily discuss the generation, pathophysiology, and analytical considerations of p-cresol sulfate as a representative and clinically significant cresol isomer in CKD, with the understanding that the term "this compound" in the user's query likely refers to this well-studied toxin. We will delve into its microbial origin, metabolic pathways, and its role in driving key pathological processes in CKD, including systemic inflammation, oxidative stress, endothelial dysfunction, and cardiovascular complications. This guide provides detailed experimental protocols and summarizes quantitative data to serve as a valuable resource for researchers and professionals in the field of nephrology and drug development.

Introduction

Chronic Kidney Disease (CKD) represents a major global health challenge, with a growing prevalence and significant impact on patient outcomes. The pathophysiology of CKD is intricately linked to the accumulation of uremic toxins, which are broadly classified into three groups: small water-soluble molecules, middle molecules, and protein-bound uremic toxins (PBUTs).[1] PBUTs, such as the isomers of cresol sulfate, are particularly challenging to manage as their high affinity for albumin renders them difficult to remove by conventional hemodialysis.[1]

Cresol exists as three isomers: ortho- (o-), meta- (m-), and para- (p-). While all are products of gut microbial metabolism, p-cresol is the most extensively studied isomer in the context of CKD. Following its absorption, p-cresol is rapidly sulfated in the liver to form p-cresol sulfate (PCS), the primary circulating form.[2] Due to the overwhelming focus of the scientific literature on the para-isomer and its established role as a major uremic toxin, this guide will concentrate on p-cresol sulfate as the archetypal cresol-derived uremic toxin.[3] Elevated serum levels of PCS in CKD patients are strongly associated with increased mortality and a higher risk of cardiovascular events, the leading cause of death in this patient population.[4]

This technical guide aims to provide a comprehensive overview of the current understanding of p-cresol sulfate as a uremic toxin. It will cover its generation and metabolism, its multifaceted pathological effects, and detailed methodologies for its study, with the goal of facilitating further research and the development of targeted therapeutic strategies.

Generation and Metabolism of p-Cresol Sulfate

The journey of p-cresol sulfate from dietary components to a circulating uremic toxin is a multi-step process involving the gut microbiota and host metabolism.

Gut Microbial Production of p-Cresol

p-Cresol is not a product of human metabolism but is exclusively generated by the fermentation of the aromatic amino acids tyrosine and phenylalanine by anaerobic bacteria in the colon. Several bacterial species, including those from the Clostridium, Bifidobacterium, and Bacteroides genera, have been identified as producers of p-cresol. The production of p-cresol is influenced by dietary protein intake, with higher protein diets leading to increased substrate availability for microbial fermentation and consequently, higher p-cresol production.

Host Metabolism: Sulfation and Glucuronidation

Once produced in the colon, p-cresol is absorbed into the bloodstream and transported to the liver. In the liver, it undergoes extensive phase II metabolism, primarily through sulfation by sulfotransferases to form p-cresol sulfate (PCS). A smaller fraction may be conjugated with glucuronic acid to form p-cresyl glucuronide. Unconjugated p-cresol is typically undetectable or present at very low levels in the circulation of CKD patients.

Accumulation in Chronic Kidney Disease

In individuals with healthy kidney function, PCS is efficiently eliminated from the body via urinary excretion. However, in CKD, the decline in glomerular filtration rate (GFR) and impaired tubular secretion lead to a dramatic accumulation of PCS in the blood. The high degree of protein binding (over 90%) to albumin further complicates its removal by conventional hemodialysis, contributing to its sustained high levels in dialysis patients.

Pathophysiological Effects of p-Cresol Sulfate

The accumulation of p-cresol sulfate in CKD is not a benign phenomenon. A growing body of evidence from in vitro, in vivo, and clinical studies has implicated PCS in a range of pathological processes that contribute to the uremic syndrome and its associated complications.

Endothelial Dysfunction and Cardiovascular Toxicity

Endothelial dysfunction is a hallmark of CKD and a critical early step in the development of atherosclerosis and cardiovascular disease. PCS has been shown to exert direct toxic effects on endothelial cells, leading to:

-

Increased Oxidative Stress: PCS stimulates the production of reactive oxygen species (ROS) in endothelial cells, primarily through the activation of NADPH oxidase.

-

Inflammation: PCS upregulates the expression of adhesion molecules on the endothelial surface, promoting the adhesion of leukocytes and contributing to a pro-inflammatory state.

-

Impaired Endothelial Repair: PCS has been shown to inhibit the proliferation and migration of endothelial progenitor cells, which are crucial for maintaining endothelial integrity and repairing vascular damage.

Systemic Inflammation and Oxidative Stress

Beyond its effects on the endothelium, PCS contributes to a state of chronic systemic inflammation and oxidative stress in CKD patients. It can activate leukocytes, leading to the release of pro-inflammatory cytokines and further amplification of the inflammatory response. The PCS-induced increase in ROS production can overwhelm the body's antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and DNA.

Renal Toxicity and Fibrosis

Paradoxically, PCS not only accumulates as a result of kidney dysfunction but also appears to contribute to the progression of renal damage. In vitro studies have shown that PCS can induce oxidative stress and apoptosis in renal tubular cells. Furthermore, some evidence suggests a potential role for uremic toxins in the activation of signaling pathways, such as mTORC1, which are involved in the development of renal fibrosis, although the direct link with PCS is still under investigation.

Insulin Resistance

Recent studies have suggested a link between PCS and the development of insulin resistance in CKD. In animal models, administration of PCS has been shown to impair insulin signaling in skeletal muscle, potentially through the activation of the ERK1/2 pathway. This finding suggests that PCS may contribute to the metabolic disturbances commonly observed in CKD patients.

Quantitative Data on p-Cresol Sulfate Levels

The following tables summarize the reported concentrations of p-cresol sulfate in various populations and experimental models. These values can serve as a reference for designing and interpreting studies on PCS toxicity.

Table 1: Serum Concentrations of Total p-Cresol Sulfate in Humans

| Population | CKD Stage | Mean Concentration (mg/L) | Concentration Range (mg/L) | Reference(s) |

| Healthy Controls | N/A | 2.9 | N/A | |

| CKD Patients | Stage 3 | 5.7 ± 3.4 | N/A | |

| CKD Patients | Stage 4 | 10.2 ± 5.6 | N/A | |

| CKD Patients | Stage 5 (non-dialysis) | 19.8 ± 10.1 | N/A | |

| Hemodialysis Patients | Stage 5D | 28.3 ± 15.2 | N/A |

Table 2: p-Cresol Sulfate Concentrations in Preclinical Models

| Model | Condition | Treatment | Measured Concentration | Reference(s) |

| C57BL/6J Mice | 5/6 Nephrectomy | PCS administration (100 mg/kg/day, oral gavage) for 8 weeks | Serum PCS significantly elevated compared to untreated nephrectomized mice | |

| Sprague-Dawley Rats | 5/6 Nephrectomy | PCS administration (oral) for 4 weeks | Significant renal tubular damage | |

| C57BL/6 Mice | Unilateral Nephrectomy | PCS administration (100 mg/kg/day, intraperitoneal) for 7 weeks | Elevated serum PCS levels |

Table 3: In Vitro Experimental Concentrations of p-Cresol Sulfate

| Cell Line | Experimental Goal | Concentration Range | Key Findings | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Toxicity | 20 - 80 µg/mL | Increased ROS production, apoptosis | |

| Human Aortic Smooth Muscle Cells (HASMC) | Vascular Calcification | 20 - 80 µg/mL | Increased markers of osteoblastic differentiation | |

| Human Kidney 2 (HK-2) cells | Renal Tubular Toxicity | 500 - 1000 µM | Increased ROS production, apoptosis | |

| Primary Mouse Osteoblasts | Bone Metabolism | 0.125 - 0.5 mM | Decreased cell viability, increased DNA fragmentation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating the effects of p-cresol sulfate.

Quantification of p-Cresol Sulfate in Serum

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Protocol:

-

Sample Preparation:

-

Thaw serum samples at room temperature.

-

To 100 µL of serum, add 300 µL of ice-cold methanol containing an internal standard (e.g., deuterated PCS).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PCS and the internal standard. For PCS, this is typically m/z 187 -> 107.

-

Quantification: Generate a standard curve using known concentrations of PCS and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Cell Culture and Treatment

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell model for studying endothelial function.

-

Human Kidney 2 (HK-2) cells: A human proximal tubular epithelial cell line used to investigate renal toxicity.

Protocol for HUVEC Culture:

-

Coating of Culture Vessels: Coat flasks or plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Culture Medium: M199 medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, endothelial cell growth supplement (ECGS), and heparin.

-

Cell Seeding and Growth: Seed HUVECs onto gelatin-coated flasks and culture at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and re-plate at a 1:3 or 1:4 ratio.

-

p-Cresol Sulfate Treatment:

-

Prepare a stock solution of PCS in sterile water or culture medium.

-

When cells reach the desired confluency, replace the growth medium with a low-serum medium (e.g., 2% FBS) for 24 hours to synchronize the cells.

-

Add PCS at the desired concentrations to the culture medium and incubate for the specified duration (e.g., 24, 48, or 72 hours).

-

Measurement of Reactive Oxygen Species (ROS)

Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Protocol:

-

Culture and treat cells with PCS as described above.

-

At the end of the treatment period, remove the medium and wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

The fluorescence intensity is proportional to the intracellular ROS levels.

Assessment of Apoptosis

Method: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry

Protocol:

-

Culture and treat cells with PCS.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

In Vivo 5/6 Nephrectomy Model in Rodents

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

Protocol:

-

Anesthesia: Anesthetize the animal using isoflurane or a combination of ketamine and xylazine.

-

First Surgery (Left Kidney):

-

Make a dorsal incision to expose the left kidney.

-

Ligate two of the three branches of the left renal artery or perform a surgical resection of the upper and lower thirds of the kidney, leaving the middle third intact.

-

Suture the muscle and skin layers.

-

-

Recovery Period: Allow the animal to recover for one week.

-

Second Surgery (Right Kidney):

-

Make a dorsal incision on the contralateral side to expose the right kidney.

-

Perform a complete right nephrectomy by ligating the renal artery, vein, and ureter and removing the entire kidney.

-

Suture the incision.

-

-

Post-operative Care: Provide analgesics and monitor the animal for signs of distress. The development of CKD can be confirmed by measuring serum creatinine and blood urea nitrogen (BUN) levels.

-

p-Cresol Sulfate Administration:

-

PCS can be administered via oral gavage, intraperitoneal injection, or dissolved in the drinking water.

-

The dose and duration of administration will depend on the specific research question. A common dose used in mice is 100 mg/kg/day.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in p-cresol sulfate toxicity and typical experimental workflows.

Signaling Pathways

Caption: PCS-induced intracellular signaling cascades.

Experimental Workflows

Caption: A typical in vitro experimental workflow.

Caption: A typical in vivo experimental workflow.

Conclusion and Future Directions

p-Cresol sulfate has emerged as a key uremic toxin that plays a significant role in the pathophysiology of CKD and its cardiovascular complications. Its microbial origin, accumulation in CKD, and diverse toxic effects on various cell types underscore the importance of targeting this molecule for therapeutic intervention. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the mechanisms of PCS toxicity and the development of novel strategies to mitigate its harmful effects.

Future research should focus on:

-

Elucidating the complete signaling network activated by PCS in different cell types.

-

Investigating the potential interplay between PCS and other uremic toxins.

-

Developing and testing novel therapeutic approaches to reduce PCS levels, such as oral adsorbents, modulation of the gut microbiota, and enhanced dialysis techniques.

-

Conducting large-scale clinical trials to validate the therapeutic benefits of lowering PCS concentrations in CKD patients.

A deeper understanding of the role of p-cresol sulfate in CKD will undoubtedly pave the way for the development of more effective treatments to improve the outcomes for this vulnerable patient population.

References

- 1. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Free p-cresylsulphate is a predictor of mortality in patients at different stages of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

o-Cresol Sulfate: A Technical Guide on Biological Functions and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cresol sulfate is a metabolite of o-cresol, a compound originating from both endogenous and exogenous sources. While its isomer, p-cresol sulfate, has been extensively studied as a uremic toxin, the biological roles and toxicological profile of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic pathways, potential biological functions, and toxicological implications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and potential signaling pathways to serve as a foundational resource for researchers, scientists, and drug development professionals. A significant knowledge gap exists in the literature regarding this compound, with much of the available data extrapolated from studies on its parent compound, o-cresol, or its better-understood isomer, p-cresol sulfate. This guide highlights these data deficiencies to underscore the need for further investigation into this potentially significant biological molecule.

Introduction

Cresols, including ortho- (o-), meta- (m-), and para- (p-) isomers, are monomethyl phenols derived from various environmental and endogenous sources. o-Cresol is utilized as a solvent and disinfectant and is a minor urinary metabolite of toluene.[1][2] In the body, cresols undergo phase II metabolism, primarily through sulfation and glucuronidation, to form water-soluble conjugates that are subsequently excreted by the kidneys.[3][4][5] The sulfated metabolite of o-cresol is this compound.

While p-cresol sulfate has been extensively implicated as a uremic toxin contributing to the pathophysiology of chronic kidney disease (CKD) and cardiovascular disease, the specific biological functions and toxicity of this compound are not well-defined. This guide aims to consolidate the limited available information on this compound and provide a framework for future research.

Metabolism and Pharmacokinetics

The metabolism of o-cresol to this compound is a critical detoxification pathway. This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which are present in the liver, kidney, and intestine.

Metabolic Pathway of o-Cresol

The metabolic conversion of o-cresol involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of o-cresol, forming this compound. This reaction increases the water solubility of the compound, facilitating its renal excretion. In rabbits, following oral administration, cresols are mainly converted to O-conjugates, with sulfates accounting for 10-15% of the metabolites.

Biological Functions

Specific biological functions of this compound have not been extensively studied. However, it has been identified as a biomarker related to CAR T cell-independent and -dependent metabolic and inflammatory processes, suggesting a potential role in immune modulation. Further research is necessary to elucidate its precise roles in physiological and pathological conditions.

Toxicity Profile

Direct toxicological data for this compound is scarce. However, studies on its parent compound, o-cresol, provide insights into its potential toxicity.

Mitochondrial Dysfunction

Studies on isolated rat liver mitochondria have shown that o-cresol can inhibit mitochondrial respiration. Specifically, o-, m-, and p-cresol were found to reduce state 3 respiration in a dose-dependent manner. The inhibitory effects were more pronounced on NAD-linked respiration compared to succinate-linked respiration. Furthermore, all three cresol isomers induced mitochondrial swelling, suggesting they can increase the permeability of the inner mitochondrial membrane. These findings indicate that mitochondria may be a target for cresol-induced hepatotoxicity. It is plausible that this compound, if it accumulates intracellularly, could exert similar effects on mitochondrial function.

Potential for Cellular and Organ Toxicity

Given that o-cresol is a known neurotoxin and can cause liver and kidney damage at high doses, it is conceivable that accumulation of this compound, particularly in conditions of impaired renal function, could contribute to cellular and organ toxicity. However, direct evidence for this compound-mediated toxicity is currently lacking.

Quantitative Data

There is a significant lack of quantitative data specifically for this compound in the literature. The following table summarizes toxicity data for the parent compound, o-cresol.

| Compound | Test System | Endpoint | Concentration/Dose | Effect | Reference |

| o-Cresol | Isolated rat liver mitochondria | State 3 Respiration (Glutamate) | 6.0 µmol/mg protein | ~60% inhibition | |

| o-Cresol | Isolated rat liver mitochondria | State 3 Respiration (Succinate) | 6.0 µmol/mg protein | ~20% inhibition | |

| o-Cresol | Isolated rat liver mitochondria | Mitochondrial Swelling | 15 µmol/mg protein | Induction of swelling | |

| o-Cresol | Male Wistar rats (in vivo) | Neurotoxicity | 0.3 g/L in drinking water for 20 weeks | Reduced glutathione, glial cell activation | |

| o-Cresol | F344/N Rats (28-day feed study) | Kidney Weight | ≥861 mg/kg/day | Increased kidney weight | |

| o-Cresol | B6C3F1 Mice (28-day feed study) | Mortality | 30,000 ppm in diet | Some mice died |

Experimental Protocols

Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol outlines a general approach for the quantification of this compound in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to achieve separation from isomers and other matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions would need to be determined through infusion of an this compound standard.

-

Signaling Pathways

Direct evidence for signaling pathways modulated by this compound is not available. However, based on the known effects of p-cresol sulfate and the parent compound o-cresol, we can propose potential pathways that warrant investigation.

Hypothetical Signaling Pathway for this compound-Induced Cellular Stress

Given that o-cresol has been shown to induce mitochondrial dysfunction, a potential signaling cascade initiated by this compound could involve the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK. This could lead to downstream effects on inflammation and apoptosis.

Discussion and Future Directions

The current body of scientific literature reveals a significant knowledge gap concerning the biological functions and toxicity of this compound. While its isomer, p-cresol sulfate, is a well-established uremic toxin, this compound remains largely uninvestigated. The limited available data, primarily from studies on the parent compound o-cresol, suggest that this compound could potentially contribute to cellular dysfunction, particularly through the impairment of mitochondrial function.

Future research should focus on several key areas:

-

Comparative Toxicity Studies: Direct comparative studies of the cytotoxic effects of o-, m-, and p-cresol sulfate on various cell types (e.g., renal tubular cells, endothelial cells, hepatocytes, neurons) are crucial to understand their relative toxicities.

-

Mechanism of Action: Elucidation of the specific molecular mechanisms and signaling pathways affected by this compound is necessary. This includes investigating its effects on oxidative stress, inflammation, and apoptosis.

-

Clinical Relevance: Studies to determine the circulating levels of this compound in healthy individuals and in patients with conditions such as chronic kidney disease are needed to establish its clinical significance as a potential biomarker or therapeutic target.

-

Pharmacokinetic Studies: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of o-cresol and the formation and elimination of this compound in humans.

Conclusion

This compound is a metabolite of o-cresol whose biological significance is poorly understood. This technical guide has synthesized the limited available information and highlighted the substantial need for further research. By providing a foundation of the known metabolic pathways, potential toxicities based on its parent compound, and methodologies for its study, this document aims to stimulate and guide future investigations into the role of this compound in health and disease. Addressing the current knowledge gaps is essential for a comprehensive understanding of the biological impact of cresol isomers and their metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. inchem.org [inchem.org]

The Role of Cresol Sulfate in Cardiovascular Disease: A Technical Guide

An In-depth Examination of a Uremic Toxin's Impact on Vascular Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresol sulfates, particularly para-cresol sulfate (PCS), have emerged as significant protein-bound uremic toxins that accumulate in patients with chronic kidney disease (CKD).[1] Beyond their association with the progression of renal dysfunction, a substantial body of evidence now implicates these microbial metabolites in the pathogenesis of cardiovascular disease (CVD), the leading cause of mortality in the CKD population.[2][3] This technical guide provides a comprehensive overview of the current understanding of the role of cresol sulfate in cardiovascular disease, with a focus on its generation, metabolism, and multifaceted pathological effects on the vasculature and heart. While the scientific literature predominantly investigates the para-isomer (p-cresol sulfate), and it is often not distinguished from its ortho- and meta-isomers, this guide will primarily focus on the findings related to p-cresol sulfate, the most studied form. This document will delve into the molecular mechanisms of cresol sulfate-induced endothelial dysfunction, atherosclerosis, and cardiac damage, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and therapeutic development in this critical area.

Generation and Metabolism of Cresol Sulfate

p-Cresol sulfate is a product of co-metabolism between the gut microbiota and the host.[4] The process begins in the colon with the bacterial fermentation of the aromatic amino acid tyrosine, derived from dietary protein.[1] This microbial action produces p-cresol, which is then absorbed into the bloodstream. In the liver, p-cresol undergoes sulfation by sulfotransferases to form p-cresol sulfate. Under normal physiological conditions, PCS is efficiently cleared by the kidneys. However, in the context of CKD, impaired renal excretion leads to its systemic accumulation.

Association of p-Cresol Sulfate with Cardiovascular Outcomes

Numerous clinical studies have investigated the association between circulating levels of p-cresol sulfate and cardiovascular events, particularly in patients with CKD. While some larger studies like the HEMO study did not find an overall association, subgroup analyses have suggested a link, especially in patients with lower serum albumin. Other studies have demonstrated a more direct correlation.

Table 1: Clinical Studies on the Association of p-Cresol Sulfate (PCS) with Cardiovascular Outcomes

| Study Cohort | Key Findings | Reference |

| Hemodialysis Patients (HEMO Study) | No overall association with cardiovascular outcomes. In patients with serum albumin <3.6 g/dL, a twofold higher PCS was associated with a 12% higher risk of cardiac death and a 22% higher risk of sudden cardiac death. | |

| Hemodialysis Patients | Higher serum PCS levels were found in patients with carotid atherosclerotic plaques and positively correlated with increased total plaque area during a 5-year follow-up. | |

| Hemodialysis Patients | Free serum p-cresol concentrations were directly associated with circulating endothelial microparticles, a marker of endothelial damage. |

Pathophysiological Mechanisms in Cardiovascular Disease

p-Cresol sulfate exerts its detrimental cardiovascular effects through multiple interconnected mechanisms, including the induction of oxidative stress, inflammation, endothelial dysfunction, and direct effects on vascular smooth muscle cells and cardiomyocytes.

Endothelial Dysfunction

The vascular endothelium is a primary target of PCS-induced toxicity. PCS impairs endothelial function by inhibiting proliferation and wound repair, and by promoting a pro-inflammatory and pro-thrombotic state.

-

Oxidative Stress: PCS stimulates the production of reactive oxygen species (ROS) in endothelial cells, primarily through the activation of NADPH oxidase. This oxidative stress leads to cellular damage and dysfunction.

-

Inflammation: PCS upregulates the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells, facilitating the adhesion and transmigration of leukocytes, a critical step in atherogenesis.

-

Impaired Nitric Oxide (NO) Bioavailability: Increased ROS production can quench nitric oxide (NO), a key signaling molecule for vasodilation and endothelial health, leading to reduced NO bioavailability and endothelial dysfunction.

Atherosclerosis

PCS actively promotes the development and progression of atherosclerosis. In animal models, administration of PCS has been shown to increase atherosclerotic lesion size and promote plaque instability.

-

Leukocyte-Endothelium Interaction: As mentioned, PCS enhances the expression of adhesion molecules, promoting the recruitment of leukocytes to the vessel wall.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: PCS can stimulate the proliferation and migration of VSMCs, contributing to the thickening of the arterial wall and plaque formation. It can also induce a phenotypic switch in VSMCs towards a synthetic, pro-calcific state.

-

Extracellular Matrix Remodeling: PCS can disrupt the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), leading to extracellular matrix degradation and plaque instability.

Cardiac Dysfunction

Emerging evidence suggests that PCS has direct cardiotoxic effects, contributing to cardiac dysfunction in the context of CKD.

-

Cardiomyocyte Apoptosis: PCS has been shown to induce apoptosis in cardiomyocytes, at least in part, through the activation of NADPH oxidase and subsequent ROS production. This can lead to a loss of viable cardiac muscle and contribute to heart failure.

-

Cardiac Hypertrophy and Fibrosis: Some studies suggest that PCS can promote cardiac myocyte hypertrophy and collagen synthesis by cardiac fibroblasts, contributing to cardiac remodeling and stiffness.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cardiovascular effects of p-cresol sulfate.

In Vitro Cell Culture Models

-

Endothelial Cell Culture:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are typically cultured in endothelial growth medium supplemented with fetal bovine serum and growth factors.

-

Treatment: HUVECs are incubated with varying concentrations of PCS (often in the range found in uremic patients) for specified durations.

-

Assays:

-

Cell Viability: MTT or similar assays to assess cytotoxicity.

-

ROS Production: Measured using fluorescent probes like DCFH-DA.

-

Gene and Protein Expression: Analyzed by qPCR and Western blotting for markers of inflammation (e.g., VCAM-1, ICAM-1) and oxidative stress (e.g., NADPH oxidase subunits).

-

Wound Healing Assay: To assess cell migration and proliferation.

-

Endothelial Microparticle Shedding: Quantified by flow cytometry.

-

-

-

Vascular Smooth Muscle Cell (VSMC) Culture:

-

Source: Often primary cells isolated from rat or human aortas.

-

Assays:

-

Proliferation: BrdU incorporation or cell counting.

-

Migration: Transwell migration assays.

-

Calcification: Alizarin Red S staining to detect calcium deposits.

-

-

-

Cardiomyocyte Culture:

-

Cell Line: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.

-

Assays:

-

Apoptosis: TUNEL staining or caspase activity assays.

-

Hypertrophy: Measurement of cell size and expression of hypertrophic markers (e.g., ANP, BNP).

-

-

In Vivo Animal Models

-

Atherosclerosis Models:

-

Animal Strain: Apolipoprotein E-deficient (ApoE-/-) mice are frequently used as they spontaneously develop atherosclerosis.

-

Induction of Renal Failure: 5/6 nephrectomy is often performed to mimic CKD and induce PCS accumulation.

-

PCS Administration: Mice are typically administered PCS via gavage or in drinking water.

-

Analysis:

-

Atherosclerotic Lesion Quantification: En face analysis of the aorta stained with Oil Red O.

-

Plaque Stability Assessment: Immunohistochemical staining for macrophages, smooth muscle cells, and collagen content in aortic root sections.

-

-

Conclusion and Future Directions

The accumulation of p-cresol sulfate in chronic kidney disease represents a significant, non-traditional risk factor for cardiovascular disease. The evidence strongly indicates that PCS contributes to the initiation and progression of atherosclerosis and cardiac dysfunction through the induction of oxidative stress, inflammation, and direct cellular toxicity. While the majority of research has focused on the para-isomer, future studies should aim to delineate the specific roles and potencies of the ortho- and meta-isomers of cresol sulfate to provide a more complete picture of their collective impact on cardiovascular health.

For drug development professionals, targeting the production and action of cresol sulfates presents a novel therapeutic avenue. Strategies could include the modulation of the gut microbiome to reduce p-cresol production, the development of adsorbents to prevent its absorption, or the creation of targeted therapies to inhibit its downstream pathological effects on the cardiovascular system. A deeper understanding of the specific cellular receptors and signaling pathways activated by cresol sulfates will be crucial for the development of such targeted interventions.

References

- 1. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 2. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atorvastatin attenuates p-cresyl sulfate-induced atherogenesis and plaque instability in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can our microbiome break our hearts? Collaborative production of p-cresol sulfate and indoxyl sulfate by commensal microbes increases susceptibility to thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cresol Sulfates on Endothelial Function: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical initiating event in the pathogenesis of cardiovascular disease. Among the numerous factors contributing to this dysfunction, uremic toxins, which accumulate in patients with chronic kidney disease (CKD), have garnered significant attention. Cresol, a phenolic compound derived from the gut microbial metabolism of tyrosine, exists as three isomers: ortho-, meta-, and para-cresol. In the body, these are rapidly conjugated, primarily to sulfates.

The vast majority of research into the vascular toxicity of cresol isomers has focused on p-cresol and its metabolite, p-cresyl sulfate (PCS). Studies have indicated that p-cresol is the most toxic of the three isomers, with a distinct mechanism of action.[1][2][3] Consequently, there is a substantial body of literature detailing the detrimental effects of p-cresyl sulfate on endothelial function, while data on o-cresol sulfate and m-cresol sulfate remain scarce. This guide, therefore, will primarily focus on the well-documented impacts of p-cresol and p-cresyl sulfate on the endothelium, providing a comprehensive overview of the current understanding, experimental data, and methodologies in this field.

The Origin of p-Cresyl Sulfate

p-Cresyl sulfate is not directly ingested but is a product of a collaborative effort between the gut microbiota and host metabolism. The process begins with the bacterial fermentation of the amino acid tyrosine in the colon, which produces p-cresol.[4] This p-cresol is then absorbed into the bloodstream, transported to the liver, and sulfonated by sulfotransferases to form p-cresyl sulfate.[4] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in patients with CKD, its concentration in the blood rises significantly, leading to systemic toxic effects.

Core Mechanisms of p-Cresyl Sulfate-Induced Endothelial Dysfunction

PCS contributes to endothelial dysfunction through a multi-pronged assault on endothelial cells, primarily involving:

-

Increased Oxidative Stress: PCS stimulates the production of reactive oxygen species (ROS) in endothelial cells, leading to oxidative damage.

-

Inflammation: It promotes an inflammatory phenotype in endothelial cells, characterized by the upregulation of adhesion molecules and the release of pro-inflammatory cytokines.

-

Impaired Endothelial Repair: PCS inhibits the proliferation and migration of endothelial cells and endothelial progenitor cells (EPCs), hindering the repair of the endothelial layer.

-

Increased Permeability: It can disrupt the integrity of the endothelial barrier, leading to increased vascular permeability.

-

Apoptosis: At higher concentrations, PCS can induce programmed cell death in endothelial cells.

Quantitative Data on the Effects of p-Cresol and p-Cresyl Sulfate

The following tables summarize quantitative data from various in vitro studies investigating the effects of p-cresol and p-cresyl sulfate on endothelial and endothelial progenitor cells.

Table 1: Effects on Cell Viability and Proliferation

| Compound | Cell Type | Concentration | Incubation Time | Effect | Reference |

| p-Cresol | HUVEC | Dose-dependent | - | Inhibition of proliferation | |

| p-Cresol | EPCs | 10-80 µg/mL | - | Dose- and time-dependent inhibition of viability | |

| p-Cresol | EPCs | 80.1 µg/mL (IC50) | 72 h | Inhibition of proliferation (with HSA) | |

| p-Cresol | EPCs | 100.8 µg/mL (IC50) | 72 h | Inhibition of proliferation (without HSA) | |

| p-Cresyl Sulfate | EPCs | 10-320 µg/mL | up to 72 h | No impairment of proliferation |

HUVEC: Human Umbilical Vein Endothelial Cells; EPCs: Endothelial Progenitor Cells; IC50: Half maximal inhibitory concentration; HSA: Human Serum Albumin.

Table 2: Effects on Endothelial Repair and Angiogenesis

| Compound | Cell Type | Assay | Concentration | Effect | Reference |

| p-Cresol | HUVEC | Wound repair | - | Decreased wound repair | |

| p-Cresol | EPCs | Angiogenesis (Matrigel) | - | Suppressed angiogenesis | |

| p-Cresol | EPCs | Tube formation | - | Limited vessel formation | |

| p-Cresol | EPCs | Migration | - | Limited migration | |

| p-Cresyl Sulfate | EPCs | Tube formation & Migration | - | No detrimental effects |

Table 3: Effects on Endothelial Microparticle Shedding

| Compound | Cell Type | Concentration | Effect | Reference |

| p-Cresyl Sulfate | HUVEC | Dose-dependent | Increased shedding of endothelial microparticles |

Signaling Pathways Implicated in p-Cresyl Sulfate Toxicity

Several intracellular signaling pathways are activated by PCS, leading to the observed endothelial dysfunction. A key mechanism involves the induction of oxidative stress through the activation of NADPH oxidase. This increase in ROS can then trigger pro-inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) and cytokines. Additionally, the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in the anti-proliferative effects of p-cresol on EPCs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are outlines of key experimental protocols used to assess the impact of cresol sulfates on endothelial function.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Endothelial Progenitor Cells (EPCs) are isolated from peripheral blood.

-

Culture Media: For HUVECs, M199 or EGM-2 media supplemented with fetal bovine serum (FBS), growth factors (e.g., VEGF, bFGF), and antibiotics is typical.

-

Incubation Conditions: Standard conditions are 37°C in a humidified atmosphere with 5% CO2.

Preparation of p-Cresol/p-Cresyl Sulfate Solutions

-

Stock Solutions: p-cresol or p-cresyl sulfate is dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

-

Working Solutions: The stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) should always be included.

-

Protein Binding: To mimic physiological conditions, solutions are often prepared in medium containing human serum albumin (typically 4 g/dL).

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures metabolic activity. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The absorbance is measured spectrophotometrically.

-

WST-1 Assay: Similar to MTT, this assay uses a water-soluble tetrazolium salt (WST-1) that produces a soluble formazan dye upon reduction by viable cells.

-

Procedure Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound for desired time points (e.g., 24, 48, 72 hours).

-

Add the assay reagent (MTT or WST-1) and incubate.

-

If using MTT, add a solubilizing agent.

-

Read the absorbance at the appropriate wavelength.

-

Endothelial Wound Healing (Scratch) Assay

This assay assesses cell migration.

-

Procedure Outline:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Incubate the cells with medium containing the test compound.

-

Capture images of the wound at time zero and at subsequent time points.

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (angiogenesis).

-

Procedure Outline:

-

Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify.

-

Harvest endothelial cells and resuspend them in medium containing the test compound.

-

Seed the cells onto the Matrigel.

-

Incubate for several hours to allow tube formation.

-

Visualize and photograph the tube network using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and branching points.

-

Conclusion and Future Directions

The evidence strongly indicates that p-cresyl sulfate is a significant contributor to the endothelial dysfunction observed in patients with chronic kidney disease. Its multifaceted toxic effects, including the induction of oxidative stress and inflammation, and the impairment of endothelial repair mechanisms, position it as a key therapeutic target.

For researchers and drug development professionals, this understanding opens several avenues for investigation:

-

Development of therapies to reduce PCS levels: This could involve strategies to modulate the gut microbiota to decrease p-cresol production or the development of novel adsorbents to remove p-cresol from the gut.

-

Targeting PCS-induced signaling pathways: Investigating inhibitors of NADPH oxidase, the NF-κB pathway, or the p38 MAPK pathway could yield new treatments to mitigate the vascular damage caused by PCS.

-

Investigating the effects of other cresol isomers: The relative lack of data on o- and m-cresol sulfates represents a knowledge gap. Further research is needed to understand their potential toxicity and contribution to uremic pathology.

A deeper understanding of the mechanisms by which cresol sulfates impact endothelial function will be instrumental in developing effective strategies to combat the high burden of cardiovascular disease in the CKD population.

References

o-Cresol sulfate as a biomarker for disease progression

An In-depth Technical Guide to Cresol Sulfate as a Biomarker for Disease Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cresol sulfates, particularly the para- (p-) isomer, are protein-bound uremic toxins that originate from the metabolic activity of the gut microbiota on the amino acid tyrosine. In states of renal decline, these metabolites accumulate in the bloodstream and have been implicated in the progression of several diseases. While most research has focused on p-cresol sulfate (PCS), the findings provide a strong framework for understanding the general pathophysiological impact of cresol sulfate isomers, including ortho- (o-) cresol sulfate. Elevated levels of cresol sulfate are strongly associated with the advancement of chronic kidney disease (CKD), cardiovascular disease (CVD), and metabolic disturbances like insulin resistance. The toxicity is mediated through the induction of oxidative stress, inflammation, and endothelial dysfunction. This guide provides a comprehensive overview of the biosynthesis of cresol sulfate, its role as a disease biomarker, the underlying molecular mechanisms, and the analytical methods used for its quantification.

Biosynthesis and Metabolism of Cresol Sulfate

Cresol sulfate is a co-metabolite produced through the combined metabolic activities of the gut microbiome and the host. The process begins in the colon and is completed in the liver.

-

Microbial Fermentation: Dietary proteins that escape digestion in the upper gastrointestinal tract are fermented by specific gut bacteria in the colon. Bacteria from genera such as Clostridium and Coriobacteriaceae metabolize the amino acid tyrosine to produce p-cresol.[1]

-

Hepatic Conjugation: The p-cresol is absorbed into the hepatic circulation and transported to the liver.[2][3] There, it undergoes phase II detoxification, where it is sulfonated by the SULT1A1 enzyme to form p-cresyl sulfate (PCS).[2][3] A smaller fraction may also be conjugated with glucuronic acid to form p-cresyl glucuronide.

-

Renal Excretion: Under normal physiological conditions, cresol sulfate is efficiently eliminated from the body via renal excretion. However, in patients with compromised kidney function, its clearance is significantly reduced, leading to systemic accumulation. Due to its strong binding to albumin, it is not effectively removed by conventional hemodialysis.

The diagram below illustrates the biosynthesis pathway of p-cresol sulfate.

Caption: Biosynthesis of p-cresol sulfate from dietary tyrosine.

o-Cresol Sulfate as a Biomarker in Disease

Elevated serum levels of cresol sulfate are a hallmark of uremia and serve as a significant biomarker for the progression and prognosis of several chronic conditions.

Chronic Kidney Disease (CKD)

The most established role for cresol sulfate is as a biomarker in CKD. Its concentration in the blood rises as glomerular filtration rate (GFR) declines. High serum levels of PCS are independently associated with an increased risk of CKD progression, defined as a significant decrease in eGFR or the initiation of end-stage renal disease (ESRD).

Cardiovascular Disease (CVD)

CVD is the leading cause of mortality in CKD patients, and cresol sulfate is a key contributor to this elevated risk. High concentrations of free p-cresol are directly associated with an increased incidence of fatal and nonfatal cardiovascular events in patients with mild-to-moderate kidney disease. In hemodialysis patients with low serum albumin, higher PCS levels are significantly associated with an increased risk of cardiac death. The mechanisms involve promoting endothelial dysfunction, vascular calcification, and direct cardiotoxicity.

Insulin Resistance

CKD is often accompanied by insulin resistance. Studies have demonstrated that PCS can induce insulin resistance. Administration of PCS to mice with normal kidney function triggers insulin resistance and alters insulin signaling in skeletal muscle. Conversely, reducing intestinal production of p-cresol can prevent these metabolic issues in mouse models of CKD.

Quantitative Data on p-Cresol Sulfate Levels and Outcomes

The following tables summarize quantitative data from various studies, illustrating the correlation between p-cresol/p-cresyl sulfate levels and clinical parameters or outcomes.

Table 1: Serum Concentrations of p-Cresol in Different Populations

| Population | Total p-Cresol Concentration (μmol/L) | Reference |

| Healthy Controls | 6.8 ± 3.4 | |

| Hemodialysis Patients | 48 ± 8.7 | |

| Septic Hemodialysis Patients | 78 ± 9.3 | |

| Hemodialysis Patients (Median) | 11.7 (free p-cresol) |

Table 2: Association of p-Cresol/p-Cresyl Sulfate with Clinical Outcomes

| Outcome | Population | Key Finding | Hazard Ratio (HR) | Reference |

| Renal Progression & All-Cause Mortality | 268 CKD patients (Stages 1-5) | High serum PCS was an independent predictor. | Not specified | |

| Cardiovascular Events | 499 CKD patients (mild-to-moderate) | Higher baseline free p-cresol was an independent predictor. | 1.39 (Multivariate) | |

| Cardiac Death (in patients with albumin <3.6 g/dL) | 1,273 Hemodialysis Patients | A twofold higher PCS was associated with a higher risk. | 1.12 | |

| Sudden Cardiac Death (in patients with albumin <3.6 g/dL) | 1,273 Hemodialysis Patients | A twofold higher PCS was associated with a higher risk. | 1.22 |

Molecular Mechanisms of Cresol Sulfate Toxicity

Cresol sulfate exerts its pathological effects through multiple signaling pathways, primarily by inducing oxidative stress and inflammation.

Induction of Oxidative Stress

A primary mechanism of cresol sulfate-induced cellular damage is the generation of reactive oxygen species (ROS). PCS has been shown to upregulate NADPH oxidase subunits (e.g., p22phox, p47phox) in cardiomyocytes, leading to increased ROS production. This oxidative stress contributes to endothelial cell damage, vascular smooth muscle cell calcification, and apoptosis.

Caption: p-Cresyl sulfate-induced oxidative stress pathway.

Endothelial Dysfunction

The vascular endothelium is a critical target of cresol sulfate toxicity. In vitro studies show that both p-cresol and indoxyl sulfate inhibit the proliferation and wound repair of human umbilical vein endothelial cells (HUVECs). Furthermore, PCS induces the shedding of endothelial microparticles, which are markers of endothelial injury, a process that can be blocked by Rho kinase inhibitors.

Insulin Resistance via ERK1/2 Pathway

PCS contributes to insulin resistance by directly activating the ERK1/2 signaling pathway in skeletal muscle cells. This altered signaling mimics the metabolic disturbances observed in CKD.

Caption: p-Cresyl sulfate-induced insulin resistance pathway.

Blood-Brain Barrier Disruption

Recent evidence suggests PCS can impair the integrity of the blood-brain barrier (BBB). This is mediated through the activation of the epidermal growth factor receptor (EGFR), which in turn activates downstream signaling proteins to disrupt tight junctions. This mechanism provides a potential link between gut-derived uremic toxins and cerebrovascular disease in CKD.

Experimental Protocols

Accurate measurement of cresol sulfate and robust experimental models are crucial for research in this field.

Quantification of Cresol Sulfate in Biological Samples

The standard method for quantifying o-, m-, and p-cresol isomers in biological matrices like urine, serum, or plasma involves chromatography coupled with mass spectrometry or other sensitive detectors.

General Protocol:

-

Sample Preparation (Hydrolysis): Since cresols are excreted as sulfate and glucuronide conjugates, a hydrolysis step is required to measure the total cresol concentration. This is typically achieved by heating the sample with a strong mineral acid (e.g., hydrochloric acid).

-

Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction using a volatile organic solvent (e.g., methyl tert-butyl ether) to isolate the free cresol from the aqueous matrix. An internal standard is added to normalize the results.

-

Analysis: The extract is concentrated and analyzed using one of the following methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of isomers and high sensitivity.

-

High-Performance Liquid Chromatography (HPLC): Often used with ultraviolet (UV) or fluorescence detection. Reverse-phase HPLC is common.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, becoming the gold standard for many applications.

-

The workflow for this analytical process is depicted below.

Caption: General workflow for cresol sulfate quantification.

In Vitro Experimental Models

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs): Used to study endothelial dysfunction, proliferation, wound repair, and microparticle shedding.

-

Human Aortic Smooth Muscle Cells (HASMCs): Used to investigate vascular calcification.

-

H9c2 Cardiomyoblasts: A model for studying direct cardiotoxic effects, such as apoptosis.

-

C2C12 Myotubes: A mouse muscle cell line used to study insulin resistance.

-

-

Typical Experimental Conditions: Cells are incubated with physiologically relevant concentrations of p-cresyl sulfate (often ranging from 10 to 500 µM) for periods ranging from a few hours to several days. Assays then measure cell viability, ROS production, protein expression (Western blot), and gene expression.

Animal Models

-

5/6 Nephrectomy (Subtotal Nephrectomy): This surgical procedure in mice or rats is a common model for inducing CKD. The resulting decline in renal function leads to the accumulation of uremic toxins, including PCS, allowing for the study of its long-term systemic effects on the cardiovascular system and metabolism.

-

Direct Administration: PCS can be administered to animals with normal kidney function (e.g., via drinking water) to isolate its specific toxic effects independent of the broader uremic state.

Conclusion and Future Directions

The evidence strongly supports a role for cresol sulfates, particularly p-cresol sulfate, as a key biomarker and mediator of disease progression in CKD and associated cardiovascular and metabolic complications. While this compound is less studied, its structural similarity and shared origin suggest it likely contributes to the overall toxicity attributed to this class of compounds. Some research has pointed to this compound as a potential biomarker in other contexts, such as predicting patient response to CAR T-cell therapy, indicating its relevance may extend beyond uremia.

Future research should focus on:

-

Isomer-Specific Toxicity: Delineating the specific toxicological profiles of o-, m-, and p-cresol sulfate to understand if one isomer is more pathogenic than others.

-

Therapeutic Targeting: Developing strategies to lower the systemic burden of cresol sulfates. This could involve modulating the gut microbiome to reduce p-cresol production (e.g., with prebiotics or probiotics), using intestinal sorbents to block p-cresol absorption, or developing novel dialysis techniques for more effective removal of protein-bound toxins.

-

Clinical Utility: Further validating the use of cresol sulfate levels in clinical practice for risk stratification and as a surrogate endpoint in clinical trials for new therapies targeting uremic toxicity.

References

- 1. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 2. Can our microbiome break our hearts? Collaborative production of p-cresol sulfate and indoxyl sulfate by commensal microbes increases susceptibility to thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

o-Cresol Sulfate: A Technical Deep Dive into its Discovery, Biological Impact, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol sulfate, a metabolite of o-cresol, has emerged as a molecule of interest in the field of uremic toxins and cardiovascular research. While much of the early and current research has focused on its isomer, p-cresol sulfate, due to its higher concentrations in uremia, this compound is also recognized as a contributor to the toxic milieu in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound, with a focus on its biological effects, relevant experimental protocols, and associated signaling pathways.

The history of research into cresol and its metabolites is intertwined with the broader history of uremic toxins. The recognition of "uremic intoxication" dates back to the 19th century, with significant progress in identifying specific toxins occurring from the mid-20th century onwards with the advent of dialysis and advanced analytical techniques.[1][2][3] Initially, research focused on more abundant compounds, but with improving analytical sensitivity, attention has expanded to a wider range of uremic solutes, including the isomers of cresol sulfate.

Data Presentation

Quantitative data for this compound is less abundant in the literature compared to its para-isomer. The following tables summarize key physicochemical properties and reported concentration ranges, with data for p-cresol sulfate provided for comparative context where this compound data is unavailable.

Table 1: Physicochemical Properties of Cresol Isomers

| Property | o-Cresol | m-Cresol | p-Cresol |

| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |

| Molecular Weight | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |

| Melting Point | 30.9 °C | 12.2 °C | 34.8 °C |

| Boiling Point | 191.0 °C | 202.7 °C | 201.9 °C |

| Water Solubility | 2.5 g/100 mL | 2.4 g/100 mL | 2.3 g/100 mL |

Table 2: Concentration of Cresol Sulfates in Human Plasma (Data primarily for p-Cresol Sulfate)

| Condition | Analyte | Concentration Range (mg/L) | Concentration Range (µM) |

| Healthy Individuals | p-Cresol Sulfate | 2.8 ± 1.7 to 6.6 ± 3.7 | 14.9 ± 9.0 to 35.1 ± 19.7[4] |

| End-Stage Kidney Disease (ESKD) | p-Cresol Sulfate | 21.8 ± 12.4 to 106.9 ± 44.6 | 115.8 ± 65.9 to 568.0 ± 237.0[4] |

Note: The concentrations of this compound are expected to be lower than p-cresol sulfate in biological fluids.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the sulfation of o-cresol.

Materials:

-

o-Cresol

-

Chlorosulfonic acid

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve o-cresol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Slowly add a solution of chlorosulfonic acid in anhydrous dichloromethane to the cooled o-cresol solution with constant stirring.

-

After the addition is complete, add anhydrous pyridine to the reaction mixture and allow it to stir at room temperature for 12-16 hours.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Quantification of this compound in Urine by UPLC-MS/MS

This protocol outlines a method for the analysis of o-cresol in hydrolyzed urine, which can be adapted for this compound.

Sample Preparation (Hydrolysis):

-

To 100 µL of urine sample, add an internal standard (e.g., deuterated this compound).

-

Add 200 µL of concentrated hydrochloric acid.

-

Heat the mixture at 95-100°C for 45-60 minutes to hydrolyze the sulfate conjugates.

-

Cool the sample and neutralize with a suitable base (e.g., sodium hydroxide).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters BEH C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For p-cresol sulfate, transitions of m/z 187 → 80.00 and m/z 187 → 107.00 are used.

In Vitro Assay for this compound-Induced Endothelial Dysfunction

This protocol describes a method to assess the effect of this compound on endothelial cell viability.

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium supplemented with fetal bovine serum and growth factors.

-

Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in cell culture medium.

-

Replace the culture medium with medium containing various concentrations of this compound (e.g., 10-500 µM). Include a vehicle control.

-

Incubate the cells for 24, 48, and 72 hours.

Viability Assay (MTT Assay):

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Biological Effects

Research on the specific signaling pathways activated by this compound is limited. However, studies on p-cresol and p-cresol sulfate provide a strong basis for hypothesizing the mechanisms of this compound-induced cellular dysfunction, particularly in the context of endothelial and cardiovascular cells. The primary mechanisms are believed to involve the induction of oxidative stress and inflammation.

Oxidative Stress Induction

This compound is thought to induce the production of reactive oxygen species (ROS) in endothelial cells. This can lead to cellular damage and dysfunction.

References

o-Cresol sulfate's effect on systemic inflammation

An In-depth Technical Guide on the Effects of p-Cresol Sulfate on Systemic Inflammation

A note on nomenclature: While the user requested information on o-cresol sulfate, the vast majority of scientific literature focuses on the biological effects of its isomer, p-cresol sulfate (para-cresol sulfate), particularly in the context of systemic inflammation. Therefore, this guide will focus on the effects of p-cresol sulfate (PCS), a prominent uremic toxin.

Introduction

p-Cresol sulfate (PCS) is a protein-bound uremic toxin that accumulates in the body, most notably in patients with chronic kidney disease (CKD).[1][2] It is a metabolite of p-cresol, which is produced by the fermentation of tyrosine by intestinal bacteria.[1][3] Due to its strong binding to albumin, PCS is not efficiently removed by conventional hemodialysis, leading to its accumulation and subsequent contribution to the systemic inflammation and cardiovascular complications often observed in CKD patients.[1] This technical guide provides a comprehensive overview of the current understanding of the effects of PCS on systemic inflammation, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects.

Mechanisms of Action of p-Cresol Sulfate in Systemic Inflammation

PCS exerts its effects on systemic inflammation through a variety of mechanisms, primarily by inducing oxidative stress and activating pro-inflammatory signaling pathways in different cell types.

Induction of Oxidative Stress

A primary mechanism by which PCS promotes inflammation is through the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and activate inflammatory pathways.

-

NADPH Oxidase Activation: Studies have shown that PCS can activate NADPH oxidase, a key enzyme responsible for ROS production in vascular cells and renal tubular epithelial cells. This activation leads to increased superoxide production and subsequent cellular damage.

-

Impairment of Antioxidant Systems: PCS has been shown to reduce the levels of antioxidant molecules, further exacerbating oxidative stress. For instance, it can decrease the production of glutathione, a major intracellular antioxidant.

Activation of Pro-inflammatory Signaling Pathways

PCS has been demonstrated to activate several key signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation. PCS has been shown to activate NF-κB in various cell types, including renal tubular cells and endothelial cells. This activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), are also crucial mediators of the inflammatory response. PCS can induce the phosphorylation and activation of p38 and JNK, contributing to the inflammatory cascade.

-